molecular formula C11H14BFN2O2 B7954798 (6-Fluoro-2-methyl-1-propyl-1,3-benzodiazol-5-yl)boronic acid

(6-Fluoro-2-methyl-1-propyl-1,3-benzodiazol-5-yl)boronic acid

Cat. No.: B7954798
M. Wt: 236.05 g/mol
InChI Key: XGMKSUWEICRCGV-UHFFFAOYSA-N
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Description

(6-Fluoro-2-methyl-1-propyl-1,3-benzodiazol-5-yl)boronic acid is a boronic acid derivative with a benzodiazole core structure. This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 2nd position, and a propyl group at the 1st position of the benzodiazole ring. Boronic acids are known for their utility in various organic synthesis reactions, particularly in cross-coupling reactions.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Synthesis: The compound can be synthesized through the reaction of a suitable benzodiazole derivative with a boronic acid reagent under appropriate conditions.

  • Cross-Coupling Reactions: One common method involves Suzuki-Miyaura cross-coupling, where the benzodiazole derivative is coupled with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

  • Oxidation and Reduction Reactions: The compound can undergo oxidation to form the corresponding boronic acid derivatives or reduction to yield different functional groups.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used catalysts include palladium(II) acetate or palladium on carbon.

  • Solvents: Organic solvents such as toluene, tetrahydrofuran (THF), or water are often used.

  • Temperature: Reactions are typically conducted at elevated temperatures to facilitate the coupling process.

Major Products Formed:

  • Coupling Products: The major products include biaryl compounds or vinyl boronic acids, depending on the starting materials.

  • Oxidation Products: Oxidation can yield various boronic acid derivatives with different functional groups.

Scientific Research Applications

(6-Fluoro-2-methyl-1-propyl-1,3-benzodiazol-5-yl)boronic acid has several applications in scientific research:

  • Chemistry: It is used in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.

  • Biology: The compound can be used as a building block in the synthesis of biologically active molecules, such as pharmaceuticals.

  • Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (6-Fluoro-2-methyl-1-propyl-1,3-benzodiazol-5-yl)boronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group acts as a nucleophile, reacting with electrophilic partners to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with various organic substrates to facilitate the formation of complex molecules.

Comparison with Similar Compounds

  • (6-Fluoro-1-isopropyl-2-methyl-1,3-benzodiazol-5-yl)boronic acid

  • (1-Ethyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid

  • (6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid

Uniqueness: (6-Fluoro-2-methyl-1-propyl-1,3-benzodiazol-5-yl)boronic acid is unique due to its specific substitution pattern on the benzodiazole ring, which influences its reactivity and applications. The presence of the propyl group at the 1st position provides distinct chemical properties compared to other similar compounds.

Properties

IUPAC Name

(6-fluoro-2-methyl-1-propylbenzimidazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BFN2O2/c1-3-4-15-7(2)14-10-5-8(12(16)17)9(13)6-11(10)15/h5-6,16-17H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMKSUWEICRCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1F)N(C(=N2)C)CCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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